An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid
An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid
Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug discovery, the adage "it's not just about potency" has never been more resonant. The journey of a potential therapeutic agent from a promising hit to a viable clinical candidate is paved with a series of rigorous evaluations, among which the characterization of its physicochemical properties stands as a critical milestone. These intrinsic attributes of a molecule, such as its solubility, acidity, and lipophilicity, are the silent architects of its pharmacokinetic and pharmacodynamic profile. They govern how a compound is absorbed, distributed, metabolized, and excreted (ADME), and ultimately, its efficacy and safety. This guide is dedicated to the comprehensive analysis of one such molecule of interest: 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. While this compound may not be extensively documented in public literature, its structural motifs—the isoxazole core, the dimethoxy-substituted phenyl ring, and the carboxylic acid—are prevalent in medicinal chemistry. Therefore, this document serves as both a specific guide to this compound and a broader template for the rigorous physicochemical characterization of novel chemical entities.
Unveiling the Molecular Architecture: Structure and Synthesis
The foundational step in characterizing any compound is a thorough understanding of its chemical structure. 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C₁₂H₁₁NO₅.
Caption: Chemical Structure of the target compound.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for the target compound.
Step-by-step Synthesis Protocol:
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Oxime Formation: 2,4-Dimethoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to yield 2,4-dimethoxybenzaldoxime.
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In Situ Generation of Nitrile Oxide: The oxime is then treated with an oxidizing agent, for instance, N-chlorosuccinimide (NCS), in a suitable solvent like DMF to generate the highly reactive 2,4-dimethoxyphenylnitrile oxide intermediate in situ.
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[3+2] Cycloaddition: The nitrile oxide is immediately trapped by an appropriate propiolic acid ester (e.g., ethyl propiolate) in the presence of a base like triethylamine. This cycloaddition reaction forms the isoxazole ring, yielding ethyl 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate.
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Hydrolysis: The final step involves the hydrolysis of the ester to the carboxylic acid. This can be achieved under basic conditions, for example, using lithium hydroxide in a mixture of THF and water, followed by acidification to precipitate the desired product.
Physicochemical Properties: The Determinants of Druggability
The physicochemical properties of a compound are paramount in drug discovery as they dictate its behavior in biological systems.[1] A delicate balance between properties like lipophilicity and solubility is crucial for achieving optimal drug activity and pharmacokinetic profiles.[1]
Predicted Physicochemical Parameters
In the absence of extensive experimental data, computational models provide valuable initial estimates of a compound's properties. These predictions are instrumental in the early stages of drug discovery for triaging and prioritizing compounds.[2]
| Property | Predicted Value | Method/Software | Significance in Drug Discovery |
| Molecular Weight | 249.22 g/mol | - | Influences absorption and distribution; compounds with lower molecular weight often exhibit better permeability. |
| pKa | 3.5 - 4.5 | ACD/pKa DB, MarvinSketch | The acidic dissociation constant (pKa) is a critical determinant of a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.[2] |
| LogP | ~2.5 | CLogP, ChemDraw | The logarithm of the partition coefficient between octanol and water (LogP) is a measure of lipophilicity. It influences membrane permeability, protein binding, and metabolic stability. |
| Topological Polar Surface Area (TPSA) | 77.4 Ų | - | TPSA is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability. |
Experimental Determination of Physicochemical Properties
While predictive models are useful, experimental determination of these properties is the gold standard for accurate characterization.
Aqueous solubility is a critical factor for oral drug absorption. For a carboxylic acid like our target compound, solubility is highly pH-dependent.
Experimental Protocol: pH-Dependent Aqueous Solubility Measurement
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Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).
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Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 8.
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Sample Preparation: Add a small aliquot of the stock solution to each buffer to create a supersaturated solution. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on solubility.
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Equilibration: Shake the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
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Separation of Undissolved Solid: Centrifuge the samples to pellet the undissolved solid.
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Quantification: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS.
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Data Analysis: Plot the measured solubility as a function of pH.
The pKa of the carboxylic acid group is a key parameter influencing its charge state and, consequently, its interactions with biological targets and its ADME properties.
Experimental Protocol: Potentiometric Titration for pKa Determination
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Sample Preparation: Dissolve a precisely weighed amount of the compound in a mixture of water and a co-solvent (e.g., methanol or ethanol) if the compound has low aqueous solubility.
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Titration Setup: Use a calibrated pH meter and an automated titrator.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.[3]
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic and Chromatographic Characterization
Comprehensive characterization of a novel compound requires a suite of analytical techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid, both ¹H and ¹³C NMR would provide crucial information.
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¹H NMR: Expected signals would include distinct singlets for the two methoxy groups, aromatic protons on the dimethoxyphenyl ring with characteristic coupling patterns, a singlet for the proton on the isoxazole ring, and a broad singlet for the acidic proton of the carboxylic acid.
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¹³C NMR: The ¹³C NMR spectrum would show signals for the carbonyl carbon of the carboxylic acid, the carbons of the isoxazole ring, the aromatic carbons of the phenyl ring (with distinct shifts for the methoxy-substituted carbons), and the two methoxy carbons.[4]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose. The fragmentation pattern observed in the mass spectrum can also provide structural information.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For the target compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C=N and C=C stretching vibrations of the aromatic and isoxazole rings, and C-O stretching of the ether and carboxylic acid groups.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the synthesized compound. A single, sharp peak in the chromatogram under various mobile phase conditions is a good indicator of high purity. HPLC can also be used for quantitative analysis, such as in solubility studies.
Caption: Comprehensive characterization workflow for the target compound.
Conclusion: A Roadmap for Comprehensive Compound Profiling
This technical guide provides a comprehensive framework for the synthesis and detailed physicochemical and structural characterization of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. While specific experimental data for this molecule may be sparse, the principles and protocols outlined herein are universally applicable to the characterization of novel small molecules in a drug discovery setting. By systematically evaluating these fundamental properties, researchers can make more informed decisions, leading to the selection of drug candidates with a higher probability of success in clinical development. The integration of predictive modeling with rigorous experimental validation, as detailed in this guide, represents a robust strategy for navigating the complex and challenging path of modern drug discovery.
References
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